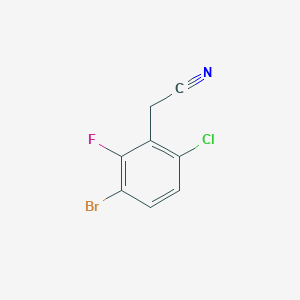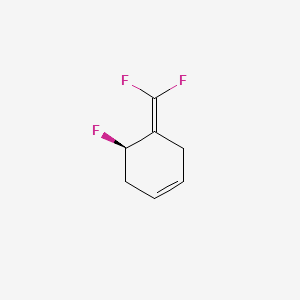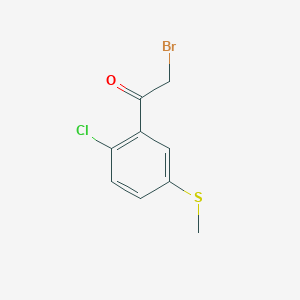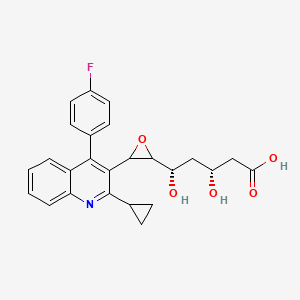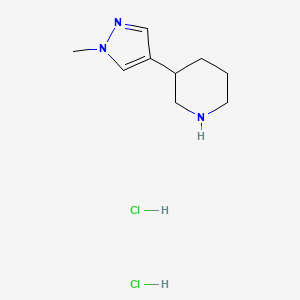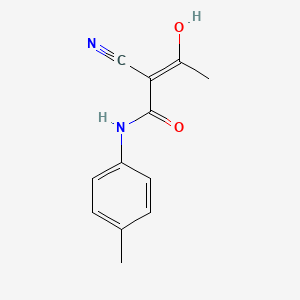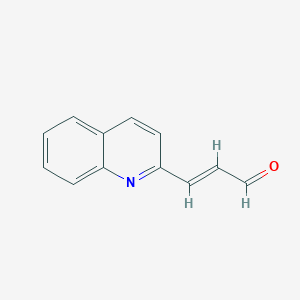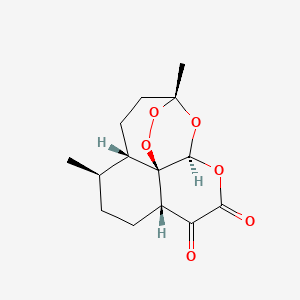
9-Desmethylene 9-Oxo-artemisitene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Desmethylene 9-Oxo-artemisitene is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol It is a derivative of artemisinin, a well-known antimalarial drug
Preparation Methods
The synthesis of 9-Desmethylene 9-Oxo-artemisitene involves several steps. The synthetic routes typically include the following:
Starting Material: The synthesis often begins with artemisinin or its derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and solvents.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-Desmethylene 9-Oxo-artemisitene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions may involve the replacement of certain functional groups with others.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Desmethylene 9-Oxo-artemisitene has several scientific research applications, including:
Chemistry: It is used as a reference standard in chemical research and analysis.
Biology: The compound is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of malaria and cancer.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 9-Desmethylene 9-Oxo-artemisitene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes.
Pathways Involved: It may induce cell death through mechanisms such as ferroptosis, a type of regulated cell death characterized by the accumulation of lipid peroxides.
Comparison with Similar Compounds
9-Desmethylene 9-Oxo-artemisitene can be compared with other similar compounds, such as:
Artemisinin: The parent compound from which it is derived, known for its antimalarial properties.
Dihydroartemisinin: A derivative of artemisinin with enhanced antimalarial activity.
Artemether: Another derivative used in the treatment of malaria.
Properties
Molecular Formula |
C14H18O6 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane-9,10-dione |
InChI |
InChI=1S/C14H18O6/c1-7-3-4-9-10(15)11(16)17-12-14(9)8(7)5-6-13(2,18-12)19-20-14/h7-9,12H,3-6H2,1-2H3/t7-,8+,9+,12-,13-,14-/m1/s1 |
InChI Key |
GJQCRJMQTWVCTK-JWQWUYPBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=O)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C |
Canonical SMILES |
CC1CCC2C(=O)C(=O)OC3C24C1CCC(O3)(OO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



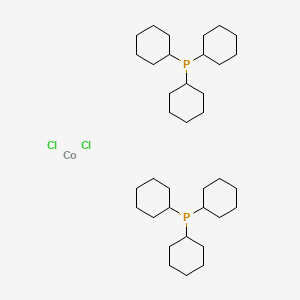
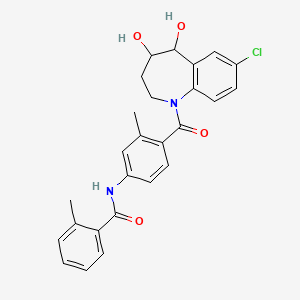
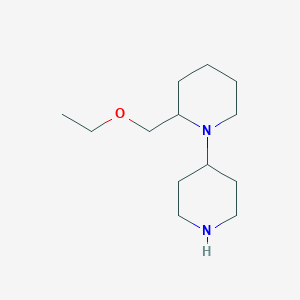
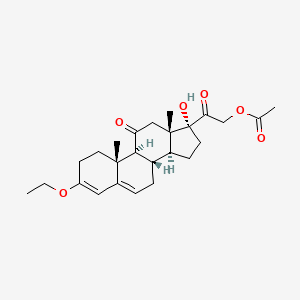
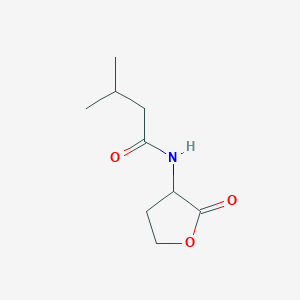
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
